

# spectroscopic data for 2-Amino-6-nitrobenzothiazole (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Amino-6-nitrobenzothiazole

Cat. No.: B160904

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An In-depth Technical Guide to the Spectroscopic Data of **2-Amino-6-nitrobenzothiazole** (NMR, IR, MS)

This guide provides a comprehensive overview of the spectroscopic data for **2-Amino-6-nitrobenzothiazole**, a chemical compound utilized in the synthesis of various derivatives and as a base in dye production.[1][2] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and workflow visualizations for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **2-Amino-6-nitrobenzothiazole** is summarized in the tables below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
5.44	Singlet	2H	NH <sub>2</sub>
7.4-7.5	Doublet	2H	Ar-H
7.71	Singlet	1H	Ar-H
Solvent: CDCl <sub>3</sub> , Frequency: 400 MHz[1][3]			

### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm
119
120.9
125.15
126.07
133.1
152.15
167.75
Solvent: DMSO-d <sub>6</sub> , Frequency: 100 MHz[1][3]

## Infrared (IR) Spectroscopy Data

FT-IR Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Assignment
3315	N-H stretch
3012	Aromatic C-H stretch
2835	C-H stretch
1580	C=N stretch
1476	Aromatic C=C stretch
1261	C-N stretch
920	C-H bend
742	C-H bend
512	C-S stretch
Source:[1][3]	

## Mass Spectrometry (MS) Data

The exact mass of **2-Amino-6-nitrobenzothiazole** is 195.010248 g/mol , and its molecular weight is 195.2 g/mol .[4] Therefore, the mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) at m/z ≈ 195.

m/z	Ion
~195	[M] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra.

- **Sample Preparation:** A small amount of the **2-Amino-6-nitrobenzothiazole** sample is dissolved in a deuterated solvent, such as deuteriochloroform ( $\text{CDCl}_3$ ) for  $^1\text{H}$  NMR or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ) for  $^{13}\text{C}$  NMR.[1][3] A standard internal reference, such as tetramethylsilane (TMS), is added.[5]
- **Data Acquisition:** The prepared sample is placed in an NMR tube and inserted into the spectrometer.[6] For  $^1\text{H}$  NMR, a 400 MHz spectrometer is typically used.[5] For  $^{13}\text{C}$  NMR, a 100 MHz spectrometer can be employed.[1] The spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID).
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard.

## Infrared (IR) Spectroscopy

The following protocol describes the KBr (potassium bromide) pellet technique for solid samples.[7]

- **Sample Preparation:** A small amount of **2-Amino-6-nitrobenzothiazole** is finely ground with spectroscopic grade KBr in an agate mortar.[7]
- **Pellet Formation:** The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is recorded by passing a beam of infrared light through the sample and measuring the absorption at different wavenumbers.[7]

## Mass Spectrometry (MS)

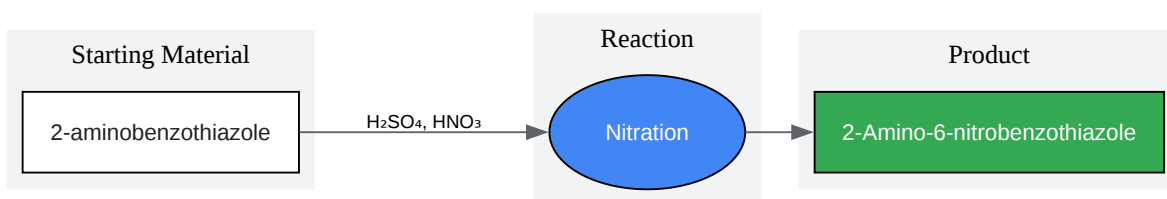
This protocol provides a general workflow for obtaining a mass spectrum.

- **Sample Introduction and Ionization:** The **2-Amino-6-nitrobenzothiazole** sample is introduced into the mass spectrometer. Depending on the instrument, ionization techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to generate charged molecules or molecular fragments.[8][9]

- Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.[8]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus  $m/z$ .

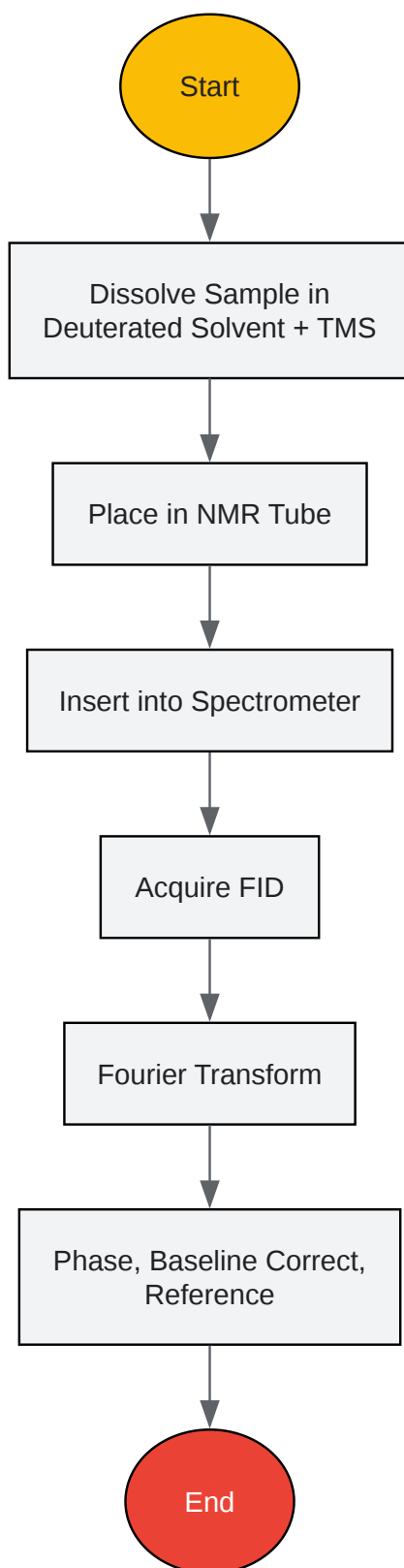
## Visualizations

The following diagrams illustrate the experimental workflows and a relevant synthetic pathway.



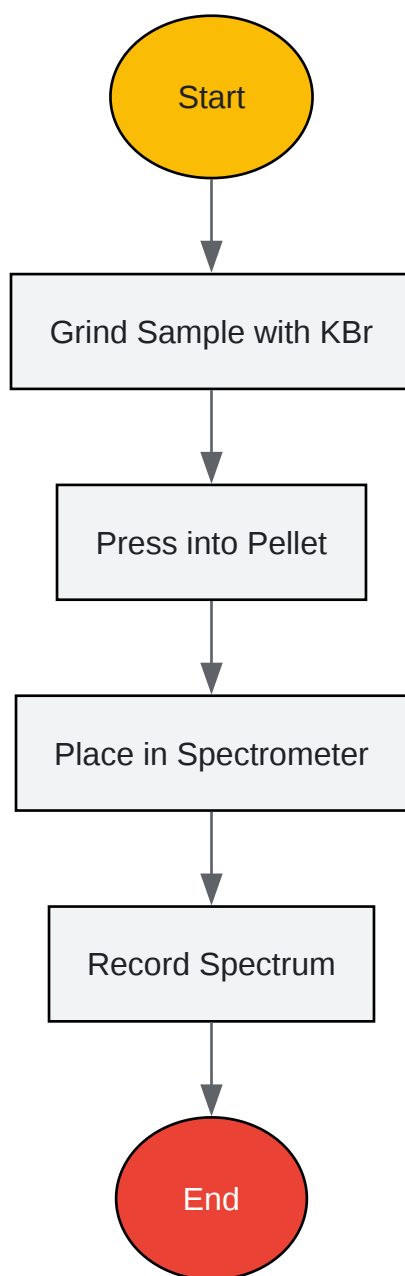
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Caption: Synthesis of **2-Amino-6-nitrobenzothiazole** via nitration.



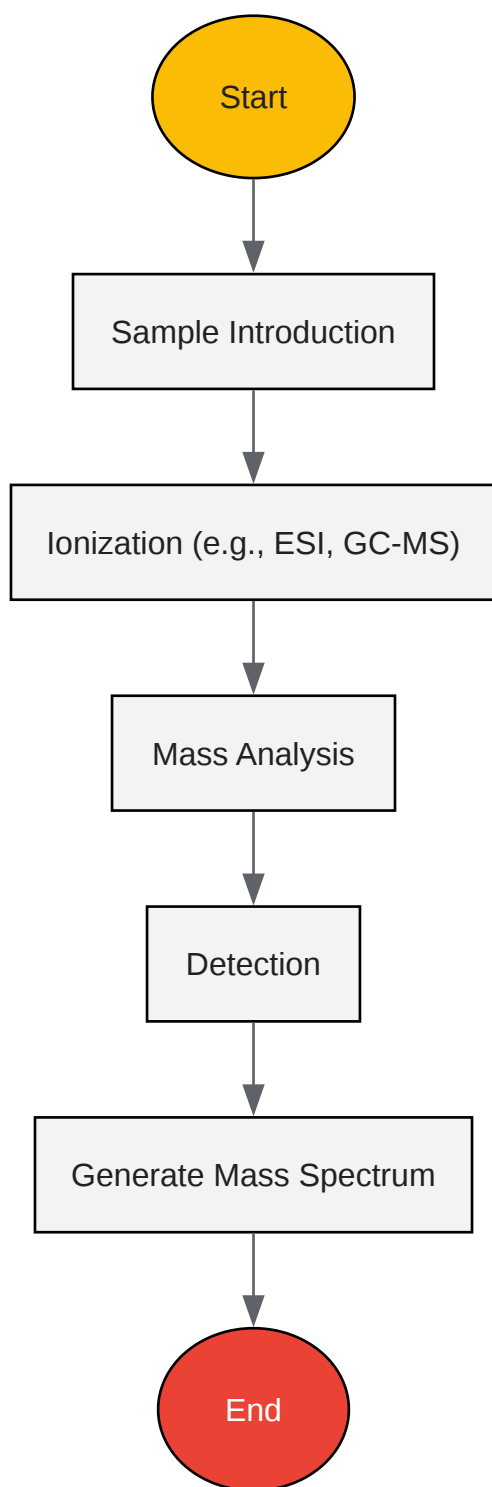
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Caption: General workflow for NMR analysis.



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Caption: Workflow for FT-IR analysis using the KBr pellet method.



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Caption: General workflow for Mass Spectrometry analysis.



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- To cite this document: BenchChem. [spectroscopic data for 2-Amino-6-nitrobenzothiazole (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160904#spectroscopic-data-for-2-amino-6-nitrobenzothiazole-nmr-ir-ms]

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